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Compound Focus: Copanlisib

CAS No.: 1032568-63-0

Cat. No.: S001528

The metabolic fate and pharmacokinetic (PK) properties of copanlisib are summarized in the table below.

Parameter Details

Primary Metabolizing CYP3A4/5 (>90% of metabolism) [1] [2]

Enzyme

Secondary Metabolizing CYP1A1 (<10% of metabolism) [1] [2]

Enzyme

Active Metabolite M1 (accounts for ~5% of total plasma radioactivity; similar potency to

parent compound) [2]

Elimination Half-life 39.1 hours (range: 14.6 - 82.4 hours) [2]

Clearance 17.9 L/hr (geometric mean) [2]

Volume of Distribution 871 L (geometric mean) [2]

Route of Elimination Feces (~64%; ~30% as unchanged drug) and Urine (~22%; ~15% as

unchanged drug) [2]
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Experimental Protocols for Metabolic Studies

In Vitro Metabolism Identification

This methodology identifies the specific cytochrome P450 enzymes involved in copanlisib metabolism [1].

e Objective: To identify the human cytochrome P450 (CYP) enzymes responsible for the oxidative
metabolism of copanlisib.
e Materials:
o Test System: Human liver microsomes or recombinant human CYP enzymes.
o Substrate: Copanlisib at a pharmacologically relevant concentration.
o Enzyme-Specific Inhibitors: Chemical inhibitors (e.g., ketoconazole for CYP3A4, furafylline
for CYP1A2) or inhibitory antibodies specific to individual CYP enzymes.
e Procedure:
o Incubation: Incubate copanlisib with the test system in the presence and absence of specific
CYP inhibitors. The incubation buffer typically contains NADPH as a cofactor to facilitate
enzymatic reactions.
o Reaction Termination: Stop the reaction at predetermined time points by adding an organic
solvent like acetonitrile.
o Sample Analysis: Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
to quantify the depletion of the parent copanlisib and/or the formation of its major metabolite
(M1).
o Data Analysis: The enzyme responsible is identified by the inhibitor that causes the most significant
reduction in copanlisib metabolism, indicated by a marked decrease in parent drug depletion or
metabolite formation.

Validated HPLC-UV Bioanalytical Method

This protocol details a method for quantifying copanlisib in biological matrices like plasma, which is crucial

for pharmacokinetic studies [3].

e Objective: To develop and validate a reliable, reproducible High-Performance Liquid
Chromatography (HPLC) method for the quantitation of copanlisib in mice plasma per FDA
guidelines.

e Materials:

o API: Copanlisib (purity: 99.7%).
o Internal Standard (IS): Enasidenib.

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10339701/
https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8915597/
https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://www.smolecule.com/products/s001528?utm_src=pdf-body
https://www.smolecule.com/products/s001528?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

o Columns: Hypersil Gold C18 column (250 x 4.0 mm, 5 pm).
o Mobile Phase: A binary gradient of 10 mM Ammonium Formate (pH 4.0) and acetonitrile.
o Extraction Solvent: Ethyl acetate.
¢ Equipment: HPLC system with Photo-Diode Array (PDA) detector.
e Procedure:
o Sample Preparation: Add 1.0 mL of ethyl acetate to 100 pL of plasma sample. Vortex mix for 3
minutes and centrifuge at 14,000 rpm for 5 minutes at 5°C.
o Extraction: Transfer 800 uL of the organic layer and evaporate to dryness under a gentle
nitrogen stream at 50°C.
o Reconstitution: Reconstitute the dried residue in 100 yL of the IS working solution.
o Chromatography:
= |njection Volume: 25 pL.
= Flow Rate: 0.8 mL/min.
= Column Temperature: 40°C.
= Detection: PDA detector set at 310 nm.
= Gradient Program: | | Time (min) | % Solvent A | % Solvent B | |---|---|---] | 0.0 | 90% |
10% | 5.0 90% | 10% | | 5.5]| 10% | 90% | | 8.0 | 10% | 90% | | 8.1 | 90% | 10% | | 10.0 |
90% | 10% |
o Analysis: Copanlisib and the IS elute at approximately 6.60 and 7.80 minutes, respectively.
¢ Method Validation: The method was validated for selectivity, sensitivity (LLOQ of 50 ng/mL), linearity
(50-5000 ng/mL, r2>0.998), accuracy, precision, and stability.

Pharmacokinetic and Clinical Implications

e Dosing Schedule: The long half-life supports intermittent dosing. The approved adult regimen is 60
mg intravenous infusion on Days 1, 8, and 15 of a 28-day cycle [1].

¢ Drug-Drug Interactions (DDIs): Coadministration with strong CYP3A4 inhibitors/inducers should be
avoided. Grapefruit products should be avoided, and St. John's Wort is contraindicated [2].

¢ Pediatric Dosing: A model-informed approach supported a pediatric dose of 28 mg/m? to achieve
exposures consistent with adults [1].

e Hepatic Impairment: As copanlisib is heavily metabolized in the liver, patients with hepatic
impairment may require monitoring [1].

Copanlisib Metabolic Pathway and Experimental
Workflow
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Overview of copanlisib metabolism and elimination
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Workflow for identifying copanlisib metabolizing enzymes

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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